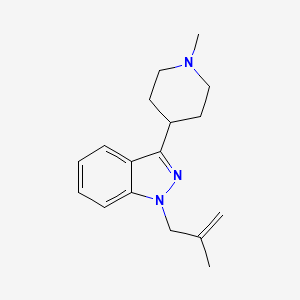
3-(1-Methylpiperidin-4-yl)-1-(2-methylprop-2-en-1-yl)-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Methylpiperidin-4-yl)-1-(2-methylprop-2-en-1-yl)-1H-indazole is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methylpiperidin-4-yl)-1-(2-methylprop-2-en-1-yl)-1H-indazole typically involves the following steps:
Formation of the Indazole Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processing: Utilizing large-scale reactors to carry out the synthesis in multiple steps.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methylpiperidin-4-yl)-1-(2-methylprop-2-en-1-yl)-1H-indazole can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitric acid, sulfuric acid.
Major Products
Oxidation Products: Corresponding oxides or hydroxyl derivatives.
Reduction Products: Reduced forms of the compound with hydrogenated functional groups.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-Methylpiperidin-4-yl)-1-(2-methylprop-2-en-1-yl)-1H-indazole involves:
Molecular Targets: Binding to specific receptors or enzymes in biological systems.
Pathways Involved: Modulation of signaling pathways, such as those involved in cell proliferation or apoptosis.
Comparison with Similar Compounds
Similar Compounds
1H-Indazole: The parent compound with a simpler structure.
1-Methyl-1H-indazole: A methylated derivative with different biological activities.
4-Methyl-1H-indazole: Another methylated derivative with unique properties.
Uniqueness
3-(1-Methylpiperidin-4-yl)-1-(2-methylprop-2-en-1-yl)-1H-indazole is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other indazole derivatives.
Properties
CAS No. |
648898-01-5 |
|---|---|
Molecular Formula |
C17H23N3 |
Molecular Weight |
269.4 g/mol |
IUPAC Name |
3-(1-methylpiperidin-4-yl)-1-(2-methylprop-2-enyl)indazole |
InChI |
InChI=1S/C17H23N3/c1-13(2)12-20-16-7-5-4-6-15(16)17(18-20)14-8-10-19(3)11-9-14/h4-7,14H,1,8-12H2,2-3H3 |
InChI Key |
PIDIZERBKPADEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CN1C2=CC=CC=C2C(=N1)C3CCN(CC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)sulfanyl]benzoate](/img/structure/B12589426.png)
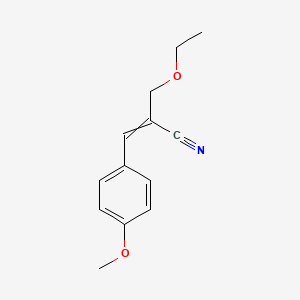
![Benzamide, N-hydroxy-4-[4-(phenylmethyl)-1-piperazinyl]-](/img/structure/B12589433.png)

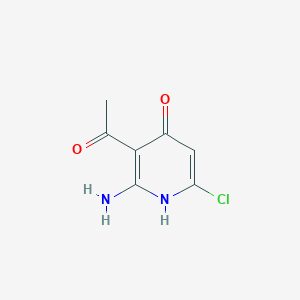
![N-(2-nitrophenyl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B12589449.png)
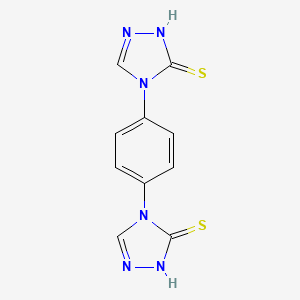

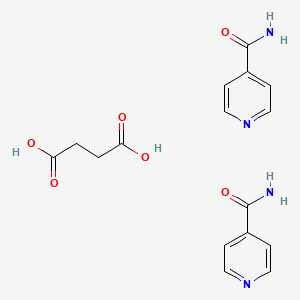
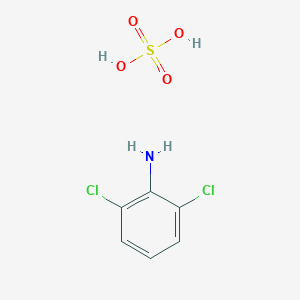
![N-(4-Chlorobutyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B12589465.png)
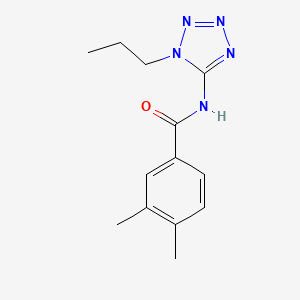
![2-Thiophenesulfonamide, N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-](/img/structure/B12589492.png)
![2,2-Dimethyl-N-[3-(triethoxysilyl)propyl]hydrazine-1-carboxamide](/img/structure/B12589496.png)
